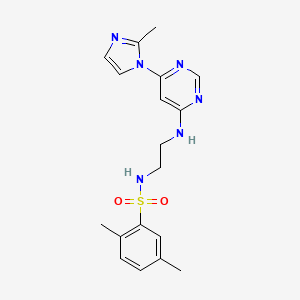

2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-13-4-5-14(2)16(10-13)27(25,26)23-7-6-20-17-11-18(22-12-21-17)24-9-8-19-15(24)3/h4-5,8-12,23H,6-7H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKWRJJGOPNQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : C15H20N4O2S

- IUPAC Name : 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

This compound features a benzenesulfonamide moiety linked to a pyrimidine ring substituted with an imidazole group, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate various biological pathways. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as a competitive inhibitor. This interaction can prevent substrate binding and disrupt normal enzymatic activity.

- Targeting Cancer Pathways : Investigations have indicated that the compound may inhibit pathways involved in cancer cell proliferation, particularly through modulation of PI3K and mTOR signaling pathways.

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antitumor Studies : A study evaluated the antiproliferative effects of the compound on human cancer cell lines, showing significant inhibition of cell growth in MCF7 and HCT116 cells at low micromolar concentrations. The study also assessed toxicity profiles, indicating a favorable safety margin in preliminary assessments.

- Enzyme Interaction Studies : Research focused on the binding affinity of the compound to DNA gyrase revealed that modifications in its structure could enhance inhibitory potency against resistant bacterial strains.

- Neuropharmacological Assessments : Animal studies indicated that the compound exhibited anticonvulsant properties comparable to standard treatments, suggesting potential for further development in neurological disorders.

Q & A

Basic: What are the critical steps in synthesizing 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine and imidazole rings, followed by sulfonamide coupling. Key steps include:

- Pyrimidine-Imidazole Conjugation : Reacting 6-chloropyrimidin-4-amine with 2-methylimidazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C) to install the imidazole moiety .

- Sulfonamide Formation : Coupling the resulting amine intermediate with 2,5-dimethylbenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- Primary Techniques :

- Resolving Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, NOESY) or temperature-variable NMR to resolve splitting patterns .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield .

- Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model non-linear relationships. For example, optimize the SNAr reaction by varying temperature (70–110°C), reaction time (6–24 hr), and base equivalents (1.5–3.0) .

- Validation : Confirm predicted optimal conditions with triplicate runs. A case study showed a 22% yield increase in analogous sulfonamide synthesis using DoE .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s kinase inhibition potential?

Methodological Answer:

- Structural Probes : Synthesize analogs with modifications to:

- Assays :

- Enzymatic Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against target kinases (e.g., EGFR, VEGFR).

- Molecular Dynamics (MD) Simulations : Dock analogs into kinase ATP pockets (e.g., using AutoDock Vina) to correlate substituent effects with binding energy .

A study on analogous benzimidazole-sulfonamides showed that 2-methylimidazole enhances selectivity for tyrosine kinases .

Advanced: How can researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization :

- Cell Line Validation : Use authenticated lines (e.g., ATCC) to minimize variability. For example, discrepancies in IC₅₀ values between HeLa and HEK293 cells may arise from differential expression of target proteins .

- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-lab variability .

- Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) to confirm activity. For instance, a compound showing poor cytotoxicity but strong kinase inhibition may require permeability optimization .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected vials under argon to prevent hydrolysis of the sulfonamide group .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine from sulfonamide cleavage) should be <2% .

Advanced: What computational methods are suitable for predicting the metabolic pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.